
(2S,3S)-2-Amino-3-methyl-N-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-Amino-3-methylpentanoic acid propylamide is a chiral compound with significant interest in various scientific fields. It is an amide derivative of 2-amino-3-methylpentanoic acid, which is a non-proteinogenic amino acid. The compound’s unique stereochemistry and functional groups make it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Amino-3-methylpentanoic acid propylamide typically involves the coupling of 2-amino-3-methylpentanoic acid with propylamine. This reaction is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: In an industrial setting, the production of (1S,2S)-2-Amino-3-methylpentanoic acid propylamide may involve large-scale coupling reactions using automated synthesizers. The process includes purification steps such as recrystallization or chromatography to ensure high purity and yield. The choice of reagents and solvents is optimized for cost-effectiveness and environmental considerations .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines or oximes.
Reduction: Primary amines.
Substitution: N-substituted amides or secondary amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the development of enantioselective catalysts and ligands.
Biology: In biological research, (1S,2S)-2-Amino-3-methylpentanoic acid propylamide is studied for its potential role in enzyme inhibition and as a substrate for studying amino acid transport mechanisms.
Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly in the development of drugs targeting neurological disorders and metabolic diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of (1S,2S)-2-Amino-3-methylpentanoic acid propylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, its chiral centers play a role in the selective binding to biological macromolecules, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
(1S,2S)-2-Aminocyclohexanecarboxylic acid: Another chiral amino acid derivative with applications in organic synthesis and medicinal chemistry.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Used in the synthesis of urea derivatives with antimicrobial activity.
Uniqueness: (1S,2S)-2-Amino-3-methylpentanoic acid propylamide stands out due to its specific stereochemistry and functional groups, which provide unique reactivity and binding properties. Its versatility in various chemical reactions and applications in multiple scientific fields highlights its importance in research and industry .
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-3-methyl-N-propylpentanamide |
InChI |
InChI=1S/C9H20N2O/c1-4-6-11-9(12)8(10)7(3)5-2/h7-8H,4-6,10H2,1-3H3,(H,11,12)/t7-,8-/m0/s1 |
Clé InChI |
HTYIIBJDYXOJTP-YUMQZZPRSA-N |
SMILES isomérique |
CCCNC(=O)[C@H]([C@@H](C)CC)N |
SMILES canonique |
CCCNC(=O)C(C(C)CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


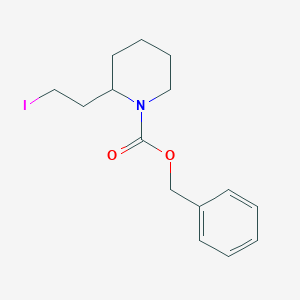
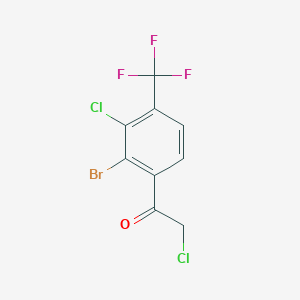
![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)
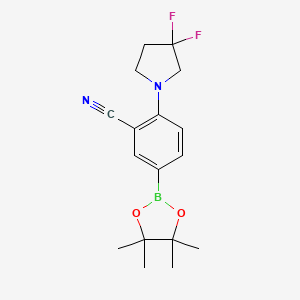
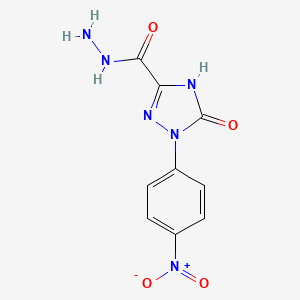

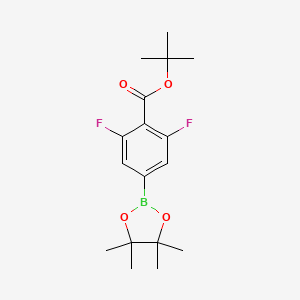
![(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)
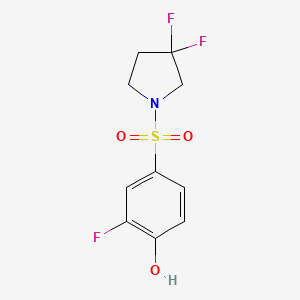
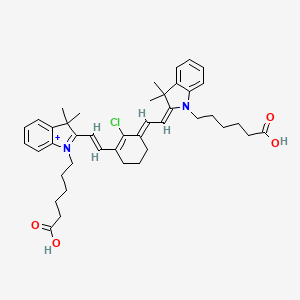
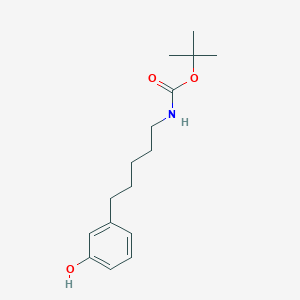
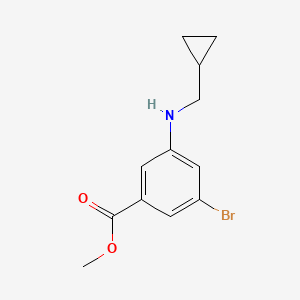
![1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723310.png)
![2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B13723316.png)
